molecular formula C13H13ClN2O2S B2470078 4-amino-N-(3-chloro-4-methylphenyl)benzenesulfonamide CAS No. 952915-63-8

4-amino-N-(3-chloro-4-methylphenyl)benzenesulfonamide

Cat. No. B2470078
CAS RN: 952915-63-8
M. Wt: 296.77
InChI Key: KSNBKURTGGLQHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-amino-N-(3-chloro-4-methylphenyl)benzenesulfonamide” is a chemical compound with the molecular formula C12H11ClN2O2S . It belongs to the class of organic compounds known as benzenesulfonamides .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of benzenesulfonamide derivatives has been achieved via intramolecular cyclization rearrangement reaction of previously prepared chloroacetamide derivatives when treated with ammonium . Another study reported the synthesis of N-(3-Amino-4-methylphenyl)benzamide in a continuous flow microreactor system .


Molecular Structure Analysis

The molecular structure of “4-amino-N-(3-chloro-4-methylphenyl)benzenesulfonamide” is characterized by the presence of a benzenesulfonamide core, which is substituted with an amino group and a 3-chloro-4-methylphenyl group .

Scientific Research Applications

Photodynamic Therapy and Photosensitizer Properties

The compound has shown promising potential in the field of photodynamic therapy, particularly as a photosensitizer. A specific study synthesized and characterized a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups. This compound exhibited excellent photophysical and photochemical properties in dimethyl sulfoxide, making it highly useful as a photosensitizer in photodynamic therapy. Its remarkable fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield are especially important for Type II mechanisms, indicating its potential in treating cancer through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Enzyme Inhibition and Antioxidant Potential

Sulfonamide hybrid Schiff bases of anthranilic acid have been synthesized, including derivatives of 4-chloro-N-[2-(hydrazinocarbonyl)phenyl]benzenesulfonamide. These compounds were evaluated for their enzyme inhibition potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes, displaying significant inhibition. The antioxidant potential of these compounds was also determined, showing promising results. This suggests the potential application of such compounds in therapeutic treatments targeting enzyme-related disorders (Kausar et al., 2019).

Antifungal Properties

Novel azetidin-2-ones substituted with benzenesulfonamide derivatives have been synthesized and shown to possess potent antifungal activity against Aspergillus niger & Aspergillus flavus. This suggests the compound's potential in developing antifungal treatments, with significant structure-activity relationship (SAR) trends being observed (Gupta & Halve, 2015).

Mechanism of Action

The mechanism of action of benzenesulfonamides is typically associated with the inhibition of carbonic anhydrase enzymes . These enzymes are involved in various physiological processes, and their inhibition can lead to diverse pharmacological effects.

Future Directions

The future directions for research on “4-amino-N-(3-chloro-4-methylphenyl)benzenesulfonamide” and similar compounds could involve further exploration of their synthesis, characterization, and potential applications. Given their ability to inhibit carbonic anhydrase enzymes, these compounds could be investigated for potential therapeutic applications .

properties

IUPAC Name

4-amino-N-(3-chloro-4-methylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O2S/c1-9-2-5-11(8-13(9)14)16-19(17,18)12-6-3-10(15)4-7-12/h2-8,16H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSNBKURTGGLQHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-N-(3-chloro-4-methylphenyl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.